

# Spectroscopic Profile of 1,1,2-Trichloropropane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,1,2-Trichloropropane**

Cat. No.: **B166545**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,2-trichloropropane**, a significant chlorinated hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,1,2-trichloropropane**, presented in a clear and comparative format.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,1,2-trichloropropane** ( $C_3H_5Cl_3$ ), both  $^1H$  and  $^{13}C$  NMR provide critical information about its carbon-hydrogen framework.

### $^1H$ NMR Spectroscopy Data

The  $^1H$  NMR spectrum of **1,1,2-trichloropropane** is characterized by three distinct signals, corresponding to the three chemically non-equivalent protons in the molecule.

| Proton Assignment       | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz                                          |
|-------------------------|------------------------------------|--------------|----------------------------------------------------------------------|
| H-1 ( $\text{CH}_3$ )   | ~1.69                              | Doublet      | ~6.6                                                                 |
| H-2 ( $\text{CHCl}$ )   | ~4.32                              | Multiplet    | $J(\text{H-2, H-1}) = \sim 6.6$ ,<br>$J(\text{H-2, H-3}) = \sim 3.8$ |
| H-3 ( $\text{CHCl}_2$ ) | ~5.83                              | Doublet      | ~3.8                                                                 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

### $^{13}\text{C}$ NMR Spectroscopy Data

Experimental  $^{13}\text{C}$  NMR data for **1,1,2-trichloropropane** is not readily available in public spectral databases. Therefore, the following data is based on predicted chemical shifts, which are calculated based on the effects of the chlorine substituents on the carbon environments. The presence of electronegative chlorine atoms is expected to deshield the adjacent carbon atoms, shifting their resonances downfield.

| Carbon Assignment       | Predicted Chemical Shift ( $\delta$ ) ppm |
|-------------------------|-------------------------------------------|
| C-1 ( $\text{CH}_3$ )   | 20 - 30                                   |
| C-2 ( $\text{CHCl}$ )   | 60 - 70                                   |
| C-3 ( $\text{CHCl}_2$ ) | 80 - 90                                   |

### Infrared (IR) Spectroscopy

The IR spectrum of **1,1,2-trichloropropane** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented here is based on the spectrum available in the NIST Chemistry WebBook.

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode      | Intensity     |
|--------------------------------|-----------------------|---------------|
| 2950 - 3050                    | C-H stretch (alkane)  | Medium-Strong |
| 1450 - 1470                    | C-H bend (scissoring) | Medium        |
| 1380 - 1400                    | C-H bend (rocking)    | Medium        |
| 650 - 800                      | C-Cl stretch          | Strong        |

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,1,2-trichloropropane** results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is often weak or absent due to the lability of the C-Cl bonds.

| m/z | Relative Intensity (%) | Assignment                                                                    |
|-----|------------------------|-------------------------------------------------------------------------------|
| 146 | < 1                    | [C <sub>3</sub> H <sub>5</sub> Cl <sub>3</sub> ] <sup>+</sup> (Molecular Ion) |
| 111 | 31.1                   | [C <sub>3</sub> H <sub>5</sub> Cl <sub>2</sub> ] <sup>+</sup>                 |
| 97  | 100                    | [C <sub>3</sub> H <sub>4</sub> Cl] <sup>+</sup>                               |
| 75  | 14.5                   | [C <sub>2</sub> H <sub>2</sub> Cl] <sup>+</sup>                               |
| 63  | 32.6                   | [C <sub>2</sub> H <sub>3</sub> Cl] <sup>+</sup>                               |
| 62  | 31.1                   | [C <sub>2</sub> H <sub>2</sub> Cl] <sup>+</sup>                               |
| 39  | 17.3                   | [C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>                                 |

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1,1,2-trichloropropane** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0.00$  ppm).

<sup>1</sup>H NMR Acquisition:

- Instrument: 300 MHz (or higher) NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

<sup>13</sup>C NMR Acquisition:

- Instrument: 75 MHz (or higher) NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

## Infrared (IR) Spectroscopy

### Sample Preparation:

- A drop of neat **1,1,2-trichloropropane** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

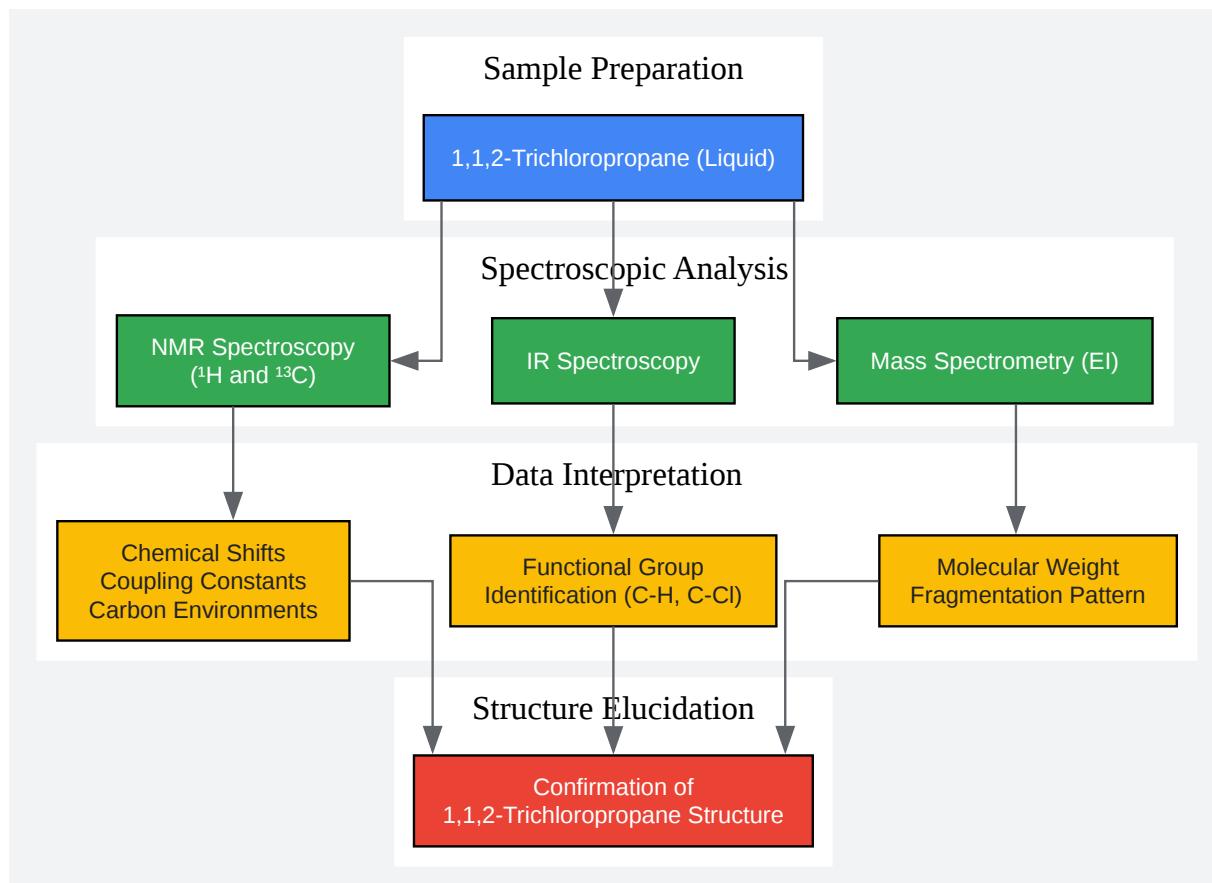
### Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty salt plates is recorded prior to sample analysis.

## Mass Spectrometry (MS)

### Sample Introduction:

- A dilute solution of **1,1,2-trichloropropane** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).


### Data Acquisition:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 35 - 200
- Scan Speed: 1 scan/s

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1,1,2-trichloropropane**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **1,1,2-trichloropropane**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,1,2-Trichloropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166545#1-1-2-trichloropropane-spectroscopic-data-nmr-ir-mass-spec>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)